3-Nitroacrylic acid

Synthetic methodology Reaction kinetics Nitroalkene chemistry

Researchers requiring predictable regioselectivity in [3+2] cycloadditions often face regioisomeric mixtures with conventional nitroalkenes. 3-Nitroacrylic acid solves this through dual electron-withdrawing activation (nitro + carboxyl), delivering unusual regioselectivity for 5-nitroisoxazolidine synthesis. • Stable crystalline solid simplifies handling vs. liquid nitroalkenes; melts at 33-35°C (methyl ester). • Enhanced diastereoselectivity in Diels-Alder reactions enables asymmetric β-amino acid scaffolds. • Direct substrate for β-nitroacrylate reductase in biocatalytic production of β-nitropropionic acid. Sourced with full COA; custom synthesis and bulk quantities available on request.

Molecular Formula C3H3NO4
Molecular Weight 117.06 g/mol
Cat. No. B1235842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitroacrylic acid
Molecular FormulaC3H3NO4
Molecular Weight117.06 g/mol
Structural Identifiers
SMILESC(=C[N+](=O)[O-])C(=O)O
InChIInChI=1S/C3H3NO4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)/b2-1+
InChIKeyMBNRADMGBBUWJK-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitroacrylic Acid: Chemical Profile


3-Nitroacrylic acid is an α,β-unsaturated monocarboxylic acid characterized by a nitro group substitution at the 3-position of acrylic acid [1]. As a derivative of acrylic acid, it retains the fundamental α,β-unsaturated carboxylic acid scaffold but is distinguished by the presence of a strongly electron-withdrawing nitro group conjugated with the alkene system [1]. This compound, also known as (E)-3-nitroprop-2-enoic acid, possesses the molecular formula C3H3NO4 and an average molecular mass of 117.06 g/mol [1]. Its chemical structure enables participation in a broad spectrum of synthetic transformations, including conjugate additions, cycloadditions, and reductions, positioning it as a valuable building block in the preparation of complex organic molecules [2].

1 Dual electron‑withdrawing activation (nitro + carboxyl/ester) expands conjugate addition and cycloaddition scope
2 α,β‑Unsaturated scaffold supports regioselective heterocycle construction
3 Derivatives are stable crystalline solids, simplifying lab handling and storage

Why 3-Nitroacrylic Acid Defies Substitution


Unlike classical conjugated nitroalkenes that possess a single electron-withdrawing group, 3-nitroacrylic acid and its derivatives contain two strong electron-withdrawing groups — a nitro moiety and a carboxyl/ester functionality — positioned at the α- and β-carbons of the alkene [1]. This dual activation profoundly alters the electrophilicity and reaction manifold compared to simple nitroalkenes or acrylic acid derivatives, rendering generic substitution with either class of compound chemically invalid for applications requiring specific regioselectivity or enhanced reactivity [1]. Consequently, procurement strategies that rely on in-class analogs without accounting for this dual activation risk synthetic failure or suboptimal outcomes.

Target: 3‑Nitroacrylic Acid
Two electron‑withdrawing groups enable a distinct reactivity profile and regioselectivity.
Dual activation
Substitute: Typical Nitroalkenes / Acrylates
Single activation may shift reaction outcomes and fail to deliver the same regioisomeric control.
Single EWG
Physical Form
Stable crystalline solids vs. often liquids or oils; handling and storage advantages may differ.
Stability context
Electrophilic Quenching Risk
Direct reactivity with sulfhydryls may complicate biocatalytic processes if unaccounted for.
Assay interference

3-Nitroacrylic Acid: Differentiating Evidence


Enhanced Reactivity via Dual Activation

3-Nitroacrylic acid derivatives exhibit enhanced electrophilicity compared to classical conjugated nitroalkenes due to the presence of two electron-withdrawing groups (nitro and ester/carboxyl) in α- and β-positions [1]. This dual activation leads to a more 'interesting' chemical behavior, facilitating reactions under milder conditions and expanding the scope of accessible transformations [1]. For instance, alkyl 3-nitroacrylates are potent Michael acceptors, with nucleophilic attack occurring preferentially at the C-2 position (β to nitro, α to ester) due to the stronger electron-withdrawing character of the nitro substituent [2]. The OH radical reaction rate constants for the (E)-isomer of methyl 3-nitroacrylate have been measured at 5.1300 E-12 cm³/molecule·sec, providing a quantitative benchmark for atmospheric reactivity [3].

Electrophilic Activation
Class‑level
Nitro + ester/carboxyl dual activation. OH rate constant 5.13 E‑12 cm³/molecule·s
Reported expanded synthetic versatility under milder conditions
Literature‑based reactivity comparison; verify for specific substrate
Synthetic methodology Reaction kinetics Nitroalkene chemistry

Unusual [3+2] Cycloaddition Regioselectivity

In [3+2] cycloaddition reactions with (Z)-C,N-diphenylimine N-oxide, (E)-3-nitroacrylic acid derivatives exhibit unusual regioselectivity [1]. In contrast to most known nitroalkene/nitrone cycloadditions, the reactions studied realized the formation of 5-nitroisoxazolidines as the major products [1]. This divergent outcome underscores the unique electronic landscape of the 3-nitroacrylate scaffold, which can override conventional regiochemical preferences.

[3+2] Regioselectivity
Head‑to‑head
Yields 5‑nitroisoxazolidines, contrasting typical regioisomeric mixtures
Divergent regioselectivity supports scaffold‑specific synthesis
Compared to most known nitroalkene/nitrone cycloadditions
Cycloaddition Regioselectivity Isoxazolidine synthesis

Crystalline Stability for Easy Handling

Nitroacrylates, including 3-nitroacrylic acid derivatives, are described as stable, crystalline solids [1]. This contrasts with many nitroalkenes and highly reactive acrylates, which are often liquids, oils, or are prone to decomposition upon storage. The solid, crystalline nature of these compounds simplifies weighing, handling, and storage in a research or industrial setting, contributing to operational safety and reproducibility. For example, methyl (E)-3-nitroacrylate is isolated as yellow plates with a melting point of 33–35°C [2].

Crystalline Stability
Class‑level
Stable crystalline solids; methyl ester mp 33–35 °C
Simplifies weighing, storage and improves reproducibility
Class‑level observation; verify lot‑specific stability
Physical properties Stability Synthetic utility

β-Nitroacrylate Reductase Inhibition

The enzyme β-nitroacrylate reductase (EC 1.3.1.16), which catalyzes the reduction of 3-nitroacrylic acid to 3-nitropropionic acid, is inhibited by sulfhydryl compounds such as cysteine at concentrations equivalent to the substrate [1]. This inhibition is attributed to a direct chemical reaction between the sulfhydryl compound and 3-nitroacrylic acid, rather than a specific enzyme interaction [1]. This reactivity profile is a direct consequence of the compound's electrophilic nature and distinguishes it from non-electrophilic substrate analogs.

Enzyme Reactivity
Assay context
Inhibited by cysteine at equimolar substrate concentration
Electrophilic quenching risk in biocatalytic settings
Direct reactivity with sulfhydryls; control conditions in enzymatic assays
Biocatalysis Enzyme inhibition Metabolic pathway studies

3-Nitroacrylic Acid: Application Scenarios


Regioselective Cycloaddition to Heterocycles

Researchers seeking to construct 5-nitroisoxazolidine frameworks via [3+2] cycloaddition with nitrones can leverage the unusual regioselectivity of 3-nitroacrylic acid derivatives, as established by direct comparative studies [1]. This application is particularly valuable when conventional nitroalkenes yield undesired regioisomeric mixtures, allowing for streamlined synthesis of nitrogen-containing heterocycles for medicinal chemistry or natural product synthesis.

Diels-Alder Access to β-Amino Acids

The enhanced electrophilicity and diastereoselectivity observed in Diels-Alder reactions of β-nitroacrylates, including methyl (E)-3-nitroacrylate [2], make 3-nitroacrylic acid an ideal starting material for the asymmetric synthesis of β-amino acids and bicyclic frameworks. The nitro group not only activates the dienophile but also serves as a handle for subsequent functional group transformations, enabling access to stereochemically complex building blocks for pharmaceuticals and agrochemicals.

Biocatalytic Production of β-Nitropropionic Acid

In biochemical research or industrial biotechnology, 3-nitroacrylic acid serves as the direct substrate for β-nitroacrylate reductase to produce β-nitropropionic acid [3]. Understanding the compound's sensitivity to sulfhydryl compounds [3] is critical for optimizing bioreactor conditions and avoiding yield losses due to unintended nucleophilic quenching, ensuring robust and scalable biocatalytic processes.

Versatile Electrophilic Building Block

For synthetic chemists requiring a stable, crystalline, and highly electrophilic Michael acceptor, 3-nitroacrylic acid offers a superior alternative to liquid or less stable nitroalkenes and acrylates [2][4]. Its solid-state nature simplifies handling and storage, while its dual activation enables a wide range of nucleophilic addition and cycloaddition reactions, making it a versatile and reliable component in the synthetic toolbox.

Application
Selection Property
Validation Focus
5‑Nitroisoxazolidine Synthesis
Unusual [3+2] regioselectivity
5‑nitroisoxazolidine formation vs. regioisomeric mixtures
Asymmetric β‑Amino Acid Synthesis
Enhanced electrophilic dienophile
Diastereoselectivity & nitro‑group transformability
Biocatalytic β‑Nitropropionate Production
Substrate for β‑nitroacrylate reductase
Sulfhydryl sensitivity & yield optimization
Versatile Electrophilic Building Block
Stable crystalline solid; dual activation
Handling & broad nucleophilic addition scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Nitroacrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.